3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal
CAS No.:
Cat. No.: VC17969315
Molecular Formula: C15H20O
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20O |
|---|---|
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | (E)-2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]prop-2-enal |
| Standard InChI | InChI=1S/C15H20O/c1-11(2)13(4)15-7-5-14(6-8-15)9-12(3)10-16/h5-11,13H,1-4H3/b12-9+ |
| Standard InChI Key | FKVJNMAXRFFESJ-FMIVXFBMSA-N |
| Isomeric SMILES | CC(C)C(C)C1=CC=C(C=C1)/C=C(\C)/C=O |
| Canonical SMILES | CC(C)C(C)C1=CC=C(C=C1)C=C(C)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal features a propenal backbone substituted at the 2-position with a methyl group and at the 3-position with a 4-(1,2-dimethylpropyl)phenyl moiety. The (E)-stereochemistry of the α,β-unsaturated aldehyde group is critical for its reactivity in subsequent synthetic steps .
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Registry Number | 67468-57-9 |
| Molecular Formula | C₁₅H₂₀O |
| Molecular Weight | 216.319 g/mol |
| Exact Mass | 216.151 Da |
| SMILES Notation | CC(C)C(C)c1ccc(\C=C(/C)\C=O)cc1 |
| InChI Key | InChI=1S/C15H20O/c1-11(2)13(4)15-7-5-14(6-8-15)9-12(3)10-16/h5-11,13H,1-4H3/b12-9+ |
| IUPAC Name | (E)-2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]prop-2-enal |
The compound’s planar geometry, confirmed by X-ray crystallography in related derivatives, facilitates π-orbital interactions that enhance its electrophilicity at the β-carbon .
Synthetic Methodologies
Heck Coupling Reaction
The primary industrial synthesis involves a palladium-catalyzed Heck reaction between 4-(1,2-dimethylpropyl)iodobenzene and 2-methylprop-2-en-1-ol. Optimized conditions (100°C, DMF solvent, Pd(OAc)₂ catalyst) achieve a 77% yield of the target aldehyde .
Table 2: Reaction Conditions and Outcomes
| Parameter | Specification |
|---|---|
| Catalyst | Palladium acetate (1 mol%) |
| Base | Sodium bicarbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100°C |
| Reaction Time | 9 hours |
| Yield | 77% after distillation |
This method supersedes earlier multi-step approaches, reducing byproduct formation and improving scalability .
Purification and Characterization
Crude product purification via vacuum distillation (112°C at 0.06 mbar) yields >95% purity. Nuclear magnetic resonance (NMR) spectra confirm structural integrity:
-
¹H NMR (CDCl₃): δ 0.69 (t, J=7.45 Hz, 3H), 1.11 (d, J=6.87 Hz, 3H), 9.75 (s, 1H, aldehyde proton) .
-
¹³C NMR (CDCl₃): δ 205.1 (C=O), 148.0 (aromatic quaternary carbon) .
Pharmaceutical Applications
Role in Amorolfine Synthesis
The compound undergoes reductive amination with cis-2,6-dimethylmorpholine to produce amorolfine, a morpholine antifungal agent. The reaction sequence involves:
-
Aldehyde Activation: Formation of an imine intermediate in ethanol/AcOH.
-
Sodium Borohydride Reduction: Stereoselective reduction at -15°C to yield the cis-configured amine .
Amorolfine demonstrates broad-spectrum activity against dermatophytes (MIC₉₀: 0.03–0.5 µg/mL) and Candida albicans (MIC₉₀: 1–4 µg/mL) .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 45.2 |
| DMF | >100 |
| Water | <0.1 |
Recent Advances and Research Directions
Catalytic System Optimization
Recent patent filings disclose rhodium-catalyzed asymmetric hydrogenation methods to produce enantiomerically pure intermediates, achieving ee >98% .
Green Chemistry Approaches
Microwave-assisted Heck reactions reduce reaction times to 2 hours while maintaining yields ≥70%, minimizing energy consumption .
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